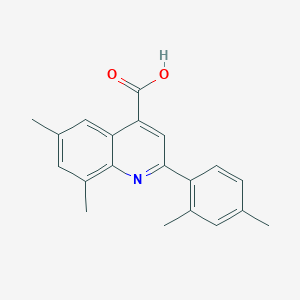
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have a carboxylic acid group attached to the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, with various groups attached at the 2, 4, 6, and 8 positions . The exact structure would depend on the specific locations and orientations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .科学的研究の応用
Photoreleasable Protecting Groups for Carboxylic Acids
The use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids has been proposed. Direct photolysis of various dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids in almost quantitative yields, highlighting an efficient method for the photodeprotection of carboxylic acids without the necessity of introducing a photosensitizer (Klan, Zabadal, & Heger, 2000).
Synthesis and Chemical Properties
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids has been achieved through the reaction of acyl- and aroylpyruvic acids, with a plausible mechanism proposed based on ab initio quantum-chemical calculations. This study provides insights into the chemical behavior and potential applications of substituted quinoline derivatives (D. A. Rudenko et al., 2012).
Conformational Analyses
The conformational analyses of derivatives containing dimethylphenyl groups have been reported, indicating the importance of stereochemistry and molecular conformation in determining the properties and reactivity of these compounds. Such analyses are crucial for the design of molecules with desired biological or chemical properties (W. Nitek et al., 2020).
Anticonvulsant Activity
The design and discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants highlight the potential of these compounds in medicinal chemistry. A pharmacophore hybrid approach was used to develop compounds with significant anticonvulsant activity, demonstrating the relevance of dimethylphenyl derivatives in the search for new therapeutic agents (P. Yogeeswari et al., 2005).
Photolabile Protecting Groups
A study on brominated hydroxyquinoline as a photolabile protecting group emphasizes its utility in the controlled release of carboxylic acids upon light exposure. The compound exhibits greater quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for applications in vivo (O. Fedoryak & T. M. Dore, 2002).
Safety And Hazards
将来の方向性
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGMBOAHSUGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
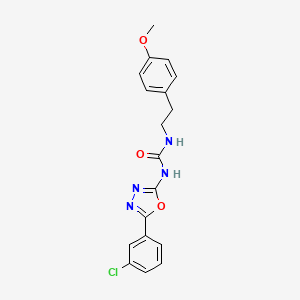
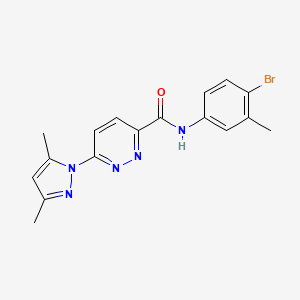
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)
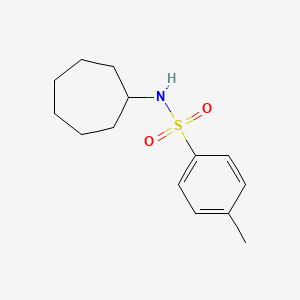
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)
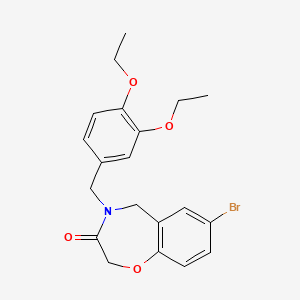
![2,5-dichloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2564328.png)
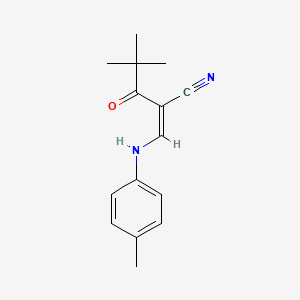
![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)
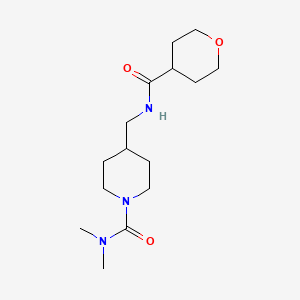
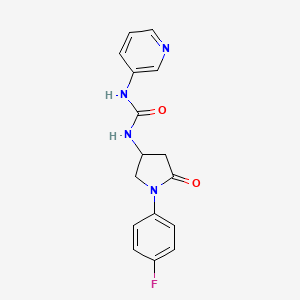
![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)